1-cinnamyl-1H-pyrrole-3-carboxylic acid

説明

Synthesis Analysis

The synthesis of pyrrole derivatives, such as 1-cinnamyl-1H-pyrrole-3-carboxylic acid, can be achieved through several methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

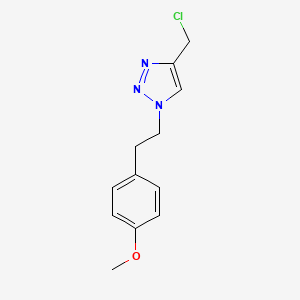

The molecular structure of 1-cinnamyl-1H-pyrrole-3-carboxylic acid can be represented by the SMILES stringCN1C=CC(=C1)C(=O)O . This indicates that the molecule consists of a pyrrole ring attached to a cinnamyl group and a carboxylic acid group. Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

1-Cinnamyl-1H-pyrrole-3-carboxylic acid is a powder . Its empirical formula isC5H5NO2 . More detailed physical and chemical properties are not available in the search results.

科学的研究の応用

Synthesis of Cholecystokinin Antagonists

Pyrrole-3-carboxylic acid is used in synthesizing cholecystokinin antagonists, which are substances that block the action of cholecystokinin, a digestive hormone. This application could be relevant for 1-cinnamyl-1H-pyrrole-3-carboxylic acid in developing new treatments for digestive disorders .

Benzopyran Antihypertensives Production

This compound serves as a precursor in the production of benzopyran antihypertensives, which are medications used to treat high blood pressure. The cinnamyl group in 1-cinnamyl-1H-pyrrole-3-carboxylic acid might offer unique properties to these antihypertensive agents .

Azepinediones Synthesis

It is utilized in synthesizing azepinediones, which have potential pharmacological activities. The unique structure of 1-cinnamyl-1H-pyrrole-3-carboxylic acid could lead to novel azepinedione derivatives with specific therapeutic uses .

Biosensor Applications

The related compound COOH-Py can form multi-layered films with gold nanoparticles and nickel oxide, used in biosensors1-cinnamyl-1H-pyrrole-3-carboxylic acid could similarly be applied in biosensor technology for detecting various biological markers .

Photothermal Therapy

It may be used in photoacoustic imaging-based photothermal therapy, a treatment that uses light to produce heat to destroy cancer cells. The cinnamyl group could enhance the compound’s absorption of light, making it more effective in this application .

Microsensor Electrode Arrays

Electropolymerized thin films of related compounds find applications as microsensor electrode arrays. These arrays can be used in various sensing applications, and 1-cinnamyl-1H-pyrrole-3-carboxylic acid might provide improved sensitivity or selectivity .

Serotonin Determination

Pyrrole-3-carboxylic acid is used for preparing electrodes to determine serotonin levels in blood serum and urine samples. With its structural differences, 1-cinnamyl-1H-pyrrole-3-carboxylic acid could be used to develop more selective sensors for serotonin detection .

Safety And Hazards

While specific safety and hazard information for 1-cinnamyl-1H-pyrrole-3-carboxylic acid is not available, pyrrole-3-carboxylic acid, a related compound, is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It is advised to handle it with appropriate personal protective equipment .

特性

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17)13-8-10-15(11-13)9-4-7-12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,16,17)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCUDPSJLRUDDY-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cinnamyl-1H-pyrrole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488775.png)

![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)

![N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1488785.png)

![[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1488786.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1488789.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1488790.png)

![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488793.png)